Product packaging for Tert-butyl 3-bromobenzylcarbamate(Cat. No.:CAS No. 171663-13-1)

Tert-butyl 3-bromobenzylcarbamate

Cat. No.: B061532
CAS No.: 171663-13-1
M. Wt: 286.16 g/mol
InChI Key: BSEVOUCZQOLENZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromobenzylcarbamate is a high-value, Boc-protected amine derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its structure features a benzylcarbamate group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of amine protection strategies, and a bromine atom at the meta position of the aromatic ring, which acts as a highly useful handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This compound is particularly significant in the synthesis of complex molecules, including potential pharmaceutical agents, where it is used to introduce a 3-bromobenzylamine moiety in a controlled manner. The Boc group can be readily cleaved under mild acidic conditions (e.g., TFA or HCl) to unmask the primary amine, enabling subsequent peptide coupling or derivatization without racemization or side reactions. Researchers utilize this chemical to build molecular libraries, develop novel enzyme inhibitors, and create functional materials, making it an indispensable tool for medicinal chemists and synthetic organic researchers focused on constructing sophisticated amine-containing architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO2 B061532 Tert-butyl 3-bromobenzylcarbamate CAS No. 171663-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEVOUCZQOLENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452739
Record name tert-butyl 3-bromobenzylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171663-13-1
Record name tert-butyl 3-bromobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-bromobenzylcarbamate
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Synthetic Methodologies and Reaction Pathways of Tert Butyl 3 Bromobenzylcarbamate

Strategies for the Formation of the Carbamate (B1207046) Moiety

The creation of the carbamate linkage in tert-butyl 3-bromobenzylcarbamate is central to its synthesis. This is most commonly achieved by reacting 3-bromobenzylamine (B82478) with a suitable tert-butoxycarbonyl (Boc) donating reagent.

Approaches Involving Di-tert-butyl Dicarbonate (B1257347)

The most prevalent and straightforward method for the synthesis of this compound involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgchemicalbook.com This reaction, a standard procedure for the N-protection of amines, is typically carried out in the presence of a base to neutralize the acidic byproduct. wikipedia.org

The reaction proceeds via nucleophilic attack of the primary amine of 3-bromobenzylamine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the stable N-Boc protected amine and the release of tert-butanol (B103910) and carbon dioxide. Common bases employed include sodium bicarbonate, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA) in a variety of organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Reaction Conditions for the Synthesis of this compound using Di-tert-butyl Dicarbonate

Reactant 1Reactant 2BaseSolventTemperatureYieldReference
3-BromobenzylamineDi-tert-butyl dicarbonateTriethylamineDichloromethaneRoom Temperature>95%[Generic Procedure]
3-Bromobenzylamine HydrochlorideDi-tert-butyl dicarbonateSodium BicarbonateDichloromethane/WaterRoom TemperatureHigh[Generic Procedure]
3-BromobenzylamineDi-tert-butyl dicarbonateN,N-DiisopropylethylamineTetrahydrofuran0 °C to Room TemperatureHigh[Generic Procedure]

Utilization of Tert-butyl Chloroformate Reagents

An alternative to di-tert-butyl dicarbonate is the use of tert-butyl chloroformate. This reagent is more reactive than Boc anhydride but is also less stable and can be more challenging to handle. researchgate.net The reaction with 3-bromobenzylamine would proceed under Schotten-Baumann conditions, typically in a two-phase system of an organic solvent and an aqueous base (e.g., sodium hydroxide) or in the presence of a tertiary amine base like pyridine (B92270) or triethylamine in a non-aqueous solvent.

The higher reactivity of tert-butyl chloroformate allows for faster reaction times, but care must be taken to control the reaction temperature to avoid side reactions. The general instability of tert-butyl chloroformate means it is often prepared fresh before use. researchgate.net

Table 2: Comparison of Reagents for Boc Protection

ReagentReactivityStabilityByproductsHandling
Di-tert-butyl dicarbonateModerateGoodtert-Butanol, CO₂Relatively safe solid
Tert-butyl chloroformateHighPoorHClCorrosive, moisture-sensitive liquid

Alternative Carbamate Synthesis Protocols (e.g., three-component coupling, Curtius rearrangement)

Beyond the direct reaction with Boc-donating reagents, other synthetic strategies can be employed to generate this compound.

Three-component coupling reactions represent a more convergent approach. While specific examples for the synthesis of this compound are not extensively reported, conceptually, a reaction involving 3-bromobenzyl halide, a source of the carbamate nitrogen (e.g., a protected amine or an azide), and a tert-butoxycarbonylating agent could be envisioned. rsc.org

Precursor Synthesis and Halogenation Techniques Relevant to this compound

The availability of the key precursor, 3-bromobenzylamine, is crucial for the synthesis of the target compound. Several synthetic pathways can be employed to produce this starting material.

Reductive Amination Pathways (e.g., from nitro precursors)

A common method for the synthesis of 3-bromobenzylamine is through the reduction of a suitable precursor.

Reduction of 3-Bromobenzonitrile: 3-Bromobenzonitrile can be reduced to 3-bromobenzylamine using various reducing agents. chemicalbook.comsigmaaldrich.comnih.gov Catalytic hydrogenation over a palladium or nickel catalyst is a common industrial method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used, although this method is less suitable for large-scale synthesis due to safety considerations.

Reductive Amination of 3-Bromobenzaldehyde: 3-Bromobenzaldehyde can be converted to 3-bromobenzylamine via reductive amination. masterorganicchemistry.comnih.govorganic-chemistry.orgyoutube.com This process involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Reduction of 3-Bromonitrobenzene: A multi-step route involves the reduction of 3-bromonitrobenzene to 3-bromoaniline (B18343), followed by conversion to the benzylamine. wipo.intorgsyn.orggoogle.comgoogle.com The nitro group can be reduced using various methods, such as catalytic hydrogenation or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). The resulting 3-bromoaniline can then be converted to 3-bromobenzylamine through various synthetic sequences, for instance, by conversion to the corresponding nitrile followed by reduction.

Aromatic Bromination Methodologies

The introduction of the bromine atom at the meta-position of the benzene (B151609) ring is a key step in the synthesis of the precursors.

The direct bromination of toluene (B28343) would primarily yield ortho- and para-isomers due to the activating and directing effect of the methyl group. Therefore, to obtain the desired meta-bromo substitution pattern, it is often necessary to start with a meta-directing group. For example, the bromination of nitrobenzene (B124822) with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) will predominantly yield 3-bromonitrobenzene. orgsyn.orggoogle.com

Alternatively, benzylic bromination of a suitable toluene derivative can be employed. For instance, the radical bromination of toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator leads to benzyl (B1604629) bromide. chemistrysteps.commasterorganicchemistry.com Subsequent aromatic bromination of benzyl bromide would need to be carefully controlled to achieve the desired regioselectivity. A more direct approach would be the bromination of benzaldehyde, which can be achieved using bromine in the presence of a catalyst, though this may lead to a mixture of products. google.com The synthesis of 3-bromobenzyl bromide itself is a key transformation for introducing the brominated benzyl moiety. thermofisher.comrsc.orgsigmaaldrich.comsigmaaldrich.com

Table 3: Common Precursors and their Synthesis

PrecursorStarting MaterialKey ReagentsReaction Type
3-Bromobenzylamine3-BromobenzonitrileLiAlH₄ or H₂/CatalystReduction
3-Bromobenzylamine3-BromobenzaldehydeNH₃, NaBH₃CNReductive Amination
3-Bromobenzonitrile3-AminobenzonitrileNaNO₂, CuBrSandmeyer Reaction
3-BromonitrobenzeneNitrobenzeneBr₂, FeBr₃Electrophilic Aromatic Bromination
3-Bromobenzyl bromide3-BromotolueneNBS, AIBNRadical Bromination

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficiency of the synthesis of this compound is highly dependent on the careful selection of reaction parameters. Researchers have explored various conditions to maximize yield and minimize reaction times.

While the reaction between an amine and di-tert-butyl dicarbonate can proceed without a catalyst, the use of catalytic systems can significantly enhance the reaction rate and yield. A variety of catalysts have been investigated for the N-tert-butyloxycarbonylation of amines, and their efficacy can be extrapolated to the synthesis of this compound.

Lewis acids are a prominent class of catalysts for this transformation. For instance, salts such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and aluminum perchlorate (Al(ClO₄)₃) have been shown to be effective in similar reactions involving alcohols and Boc₂O, suggesting their potential applicability. Scandium triflate (Sc(OTf)₃) is another Lewis acid that has demonstrated utility in such transformations. researchgate.net

Furthermore, other compounds have been identified as efficient catalysts for the N-Boc protection of amines. N-bromosuccinimide (NBS) and hexabromoacetone have been reported to catalyze the chemoselective N-tert-butyloxycarbonylation of both aliphatic and aromatic amines, affording good to excellent yields in short reaction times at room temperature. researchgate.net The general applicability of these catalysts suggests they could be effective for the synthesis of this compound.

While palladium catalysts are renowned for their role in cross-coupling reactions, their direct application as catalysts for the N-Boc protection of benzylamines is less common. However, they are pivotal in subsequent functionalization reactions of compounds like this compound.

The following table summarizes the performance of various catalytic systems in the N-Boc protection of amines, providing a basis for their potential application in the synthesis of this compound.

Catalyst SystemSubstrate TypeReported YieldReference
N-bromosuccinimide (NBS)Aliphatic and Aromatic AminesGood to Excellent researchgate.net
HexabromoacetoneAliphatic and Aromatic AminesGood to Excellent researchgate.net
Mg(ClO₄)₂ / Al(ClO₄)₃Alcohols (by analogy)- researchgate.net
Sc(OTf)₃Alcohols (by analogy)- researchgate.net

The choice of solvent plays a critical role in the reaction environment, influencing the solubility of reactants, the reaction rate, and the ease of product isolation. A range of solvents can be employed for the synthesis of this compound.

Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). The selection of the solvent can impact the reaction kinetics and the work-up procedure. For instance, the polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

The reaction is often carried out under anhydrous conditions to prevent the hydrolysis of di-tert-butyl dicarbonate. The reaction temperature is typically maintained at room temperature, although gentle heating may be employed to accelerate the reaction if necessary.

The following table outlines various solvents that are commonly used for N-Boc protection reactions and their general characteristics, which are relevant for the synthesis of this compound.

SolventPolarityKey Considerations
Dichloromethane (DCM)Polar aproticGood solubility for many organic compounds, volatile.
Tetrahydrofuran (THF)Polar aproticGood solvent for many organic reagents, can form peroxides.
Acetonitrile (MeCN)Polar aproticMiscible with water, can facilitate work-up.
TolueneNonpolarCan be used for azeotropic removal of water.
WaterPolar proticCan be used in biphasic systems with a base.

Chemical Transformations and Reactivity Profile of Tert Butyl 3 Bromobenzylcarbamate

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring makes tert-butyl 3-bromobenzylcarbamate a suitable substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound, as an aryl bromide, is a competent electrophilic partner in this transformation. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to activate the boronic acid or its ester derivative. libretexts.orgwikipedia.org The N-Boc protecting group is generally stable under these conditions, allowing for the selective formation of a biaryl structure.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) precursors
Ligand PPh₃, P(t-Bu)₃, or other phosphine ligands
Boron Source Arylboronic acid or arylboronic acid pinacol (B44631) ester
Base Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Toluene (B28343), Dioxane, DMF, or aqueous mixtures
Temperature Room temperature to reflux

Nucleophilic Substitution Pathways

While less common than metal-catalyzed cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For SNAr to proceed via the addition-elimination mechanism, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). organic-chemistry.orgorganic-chemistry.org In the case of this compound, the carbamate (B1207046) group is not a strong electron-withdrawing group, making SNAr challenging under standard conditions.

However, nucleophilic substitution can also proceed through an elimination-addition (benzyne) mechanism, particularly with very strong bases like sodium amide (NaNH₂). organic-chemistry.org This pathway is not dependent on the electronic nature of the substituents in the same way as the SNAr mechanism.

Other Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, the aryl bromide moiety of this compound can participate in a range of other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium salt and a phosphine ligand in the presence of a base. organic-chemistry.orgmychemblog.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. libretexts.orgwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. The catalytic system usually consists of a palladium precursor and a bulky, electron-rich phosphine ligand. nih.govwikipedia.org

Table 2: Overview of Other Metal-Catalyzed Reactions for Aryl Bromides

ReactionCoupling PartnerKey Reagents
Heck Reaction AlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N
Sonogashira Coupling Terminal AlkynePd(PPh₃)₄, CuI, Et₂NH
Buchwald-Hartwig Amination AminePd₂(dba)₃, BINAP, NaOt-Bu

Transformations Involving the Protected Amine Functionality

The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective Deprotection of the N-Boc Group

The removal of the N-Boc group from this compound can be achieved with high selectivity. This deprotection is a crucial step in many synthetic routes, unmasking the primary amine for further functionalization.

The most common method for the deprotection of N-Boc amines is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comfishersci.co.uk The mechanism proceeds through the following steps:

Protonation of the carbonyl oxygen of the Boc group by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com

The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the primary amine. masterorganicchemistry.comcommonorganicchemistry.com

The resulting amine is protonated by the excess acid to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The tert-butyl cation formed as a byproduct can be scavenged by nucleophiles or can eliminate a proton to form isobutene. commonorganicchemistry.com

Table 3: Typical Conditions for N-Boc Deprotection

ReagentSolventTemperature
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature
Hydrochloric Acid (HCl)Dioxane or Methanol (B129727)Room Temperature
Phosphoric AcidAqueous solutionMild heating
Reductive and Oxidative Deprotection Methods

The removal of the Boc protecting group from this compound is a critical step in many synthetic routes. This can be achieved through various methods, with acidic hydrolysis being the most common. However, specific reductive and the less common oxidative methods are also of interest.

Reductive and Acid-Catalyzed Deprotection:

The Boc group is renowned for its lability under acidic conditions. wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and the carbamic acid, which readily decarboxylates to yield the free amine. masterorganicchemistry.comcommonorganicchemistry.com A variety of strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol or ethyl acetate, are effective for this transformation. wikipedia.orgmasterorganicchemistry.com

In addition to standard acidic deprotection, milder, more selective methods have been developed. The use of solid acid catalysts, such as H-BEA zeolite, in a continuous flow reactor has demonstrated efficient N-Boc deprotection. rsc.org Another mild approach involves the use of a tris-4-bromophenylamminium radical cation (often referred to as "magic blue") in combination with triethylsilane. This system catalytically facilitates the cleavage of the C-O bond of the tert-butyl group under gentle conditions. organic-chemistry.org While not strictly a reductive deprotection of the carbamate itself, the use of a reducing agent is key to the catalytic cycle.

It is important to note that the tert-butyl cation generated during acidic deprotection can potentially alkylate nucleophilic residues within the substrate or solvent. The use of scavengers, such as anisole (B1667542) or thioanisole, can mitigate these side reactions. wikipedia.org

Oxidative Deprotection:

The N-Boc group is generally considered stable towards many oxidizing agents. total-synthesis.com This stability is a key feature that allows for its use in the presence of oxidative transformations elsewhere in a molecule. There is a lack of specific literature detailing the direct oxidative deprotection of this compound. While some protecting groups, like the p-methoxybenzyl (PMB) group, are readily cleaved by oxidation (e.g., with DDQ), the Boc group's robustness to such conditions is a significant synthetic advantage. total-synthesis.com Any potential oxidative cleavage would likely proceed under harsh conditions that could compromise the integrity of the 3-bromobenzyl core.

Deprotection Method Reagents/Conditions Key Features Citation
Acidic DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Common, efficient, potential for side reactions. wikipedia.orgmasterorganicchemistry.com
Acidic DeprotectionHydrogen chloride (HCl) in organic solvents (e.g., methanol, ethyl acetate)Widely used, can generate the amine hydrochloride salt directly. wikipedia.org
Solid Acid CatalysisH-BEA zeolite in a flow reactorContinuous process, heterogeneous catalyst. rsc.org
Catalytic CleavageTris-4-bromophenylamminium radical cation, triethylsilaneMild conditions, catalytic. organic-chemistry.org
General StabilityVarious oxidizing agentsGenerally stable, allowing for orthogonal chemistry. total-synthesis.com

Derivatization Strategies for the Free Amine

Once deprotected, the resulting 3-bromobenzylamine (B82478) is a valuable building block that can undergo a variety of chemical transformations to introduce new functional groups. Common derivatization strategies include acylation, alkylation, and sulfonylation.

Acylation: 3-Bromobenzylamine readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., EDC/DMAP). These reactions lead to the formation of the corresponding amides. This is a fundamental transformation for building more complex molecular architectures.

Alkylation: The primary amine of 3-bromobenzylamine can be alkylated using alkyl halides or through reductive amination. Mono-alkylation can be achieved under controlled conditions, though over-alkylation to the tertiary amine can be a competing process. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a highly effective method for controlled mono-alkylation.

Sulfonylation: Reaction of 3-bromobenzylamine with sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding sulfonamides. This derivatization is often employed in medicinal chemistry to introduce sulfonamide moieties, which are common pharmacophores.

Derivatization Reagent Class Product Typical Conditions
AcylationAcid chlorides, AnhydridesAmideBase (e.g., triethylamine), aprotic solvent
AlkylationAlkyl halidesSecondary or Tertiary AmineBase, polar solvent
Reductive AminationAldehydes or Ketones, Reducing Agent (e.g., NaBH(OAc)₃)Secondary AmineAcidic or neutral pH, various solvents
SulfonylationSulfonyl chloridesSulfonamideBase (e.g., pyridine), aprotic solvent

Stereochemical Considerations in Transformations of Chiral Derivatives

When this compound is part of a chiral molecule, any subsequent transformations must be considered from a stereochemical perspective. The introduction of a stereocenter can occur, for instance, through the use of a chiral starting material or through an asymmetric synthesis step.

If a chiral center is present in the molecule, for example, at the benzylic position or on a substituent of the benzyl (B1604629) ring, the conditions for deprotection and derivatization must be chosen carefully to avoid racemization or epimerization. For instance, harsh acidic or basic conditions, or high temperatures, could potentially compromise the stereochemical integrity of an adjacent stereocenter.

In the synthesis of chiral amine derivatives, chiral auxiliaries are often employed. google.com For example, a chiral auxiliary could be attached to the nitrogen of 3-bromobenzylamine to direct the stereochemical outcome of a subsequent reaction. The diastereomeric products can then be separated, and the chiral auxiliary removed. The development of stereoselective reactions, such as diastereoselective additions to imines derived from chiral aldehydes, is an active area of research. nih.govnih.gov

Furthermore, the stereocontrol in reactions of chiral N-Boc protected benzylamines is a subject of study. For example, intramolecular allylic amination reactions catalyzed by palladium have been investigated to understand the factors governing diastereoselectivity. nih.gov The choice of catalyst, solvent, and the nature of the substituents can all influence the stereochemical outcome of the reaction.

When designing a synthesis involving a chiral derivative of this compound, it is crucial to consider the potential for both substrate-controlled and reagent-controlled stereoselection in all transformation steps.

Applications of Tert Butyl 3 Bromobenzylcarbamate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of its two distinct functional groups makes tert-butyl 3-bromobenzylcarbamate a cornerstone intermediate for the assembly of elaborate organic structures. Chemists leverage the predictable reactivity of both the aryl bromide and the protected amine to forge complex scaffolds that are central to medicinal chemistry and materials science.

While direct cyclization of this compound is uncommon, its true value lies in its role as a foundational precursor for multi-step syntheses of heterocyclic compounds. The typical strategy involves a two-stage approach. First, the aryl bromide is functionalized, often via a palladium-catalyzed cross-coupling reaction, to introduce a new substituent. This new group is chosen to contain the necessary functionality to later form a ring with the amine. In the second stage, the Boc-protecting group is removed from the nitrogen atom under acidic conditions, and the liberated amine then participates in an intramolecular reaction to form the heterocyclic ring. This stepwise approach allows for the controlled construction of diverse heterocyclic cores, which are ubiquitous in pharmacologically active compounds. For instance, the compound is utilized as a starting material in synthetic routes leading to kinase inhibitors, a class of drugs often characterized by their complex heterocyclic frameworks. google.com

The orthogonal nature of its functional groups makes this compound exceptionally well-suited for the synthesis of polyfunctionalized molecules. The aryl bromide can undergo a variety of palladium-catalyzed cross-coupling reactions—such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings—to introduce new carbon-carbon or carbon-nitrogen bonds. ambeed.com This allows for the attachment of diverse molecular fragments while the amine remains safely protected by the robust Boc group.

A clear example is its use in the synthesis of beta-secretase inhibitors, which are investigated for the treatment of Alzheimer's disease. In a documented procedure, this compound is reacted with cyclopropyl (B3062369) boronic acid in a Suzuki coupling reaction. google.com This reaction selectively forms a new carbon-carbon bond at the site of the bromine atom, yielding a more complex, polyfunctionalized intermediate without disturbing the protected amine. google.com Similarly, it has been employed in palladium-catalyzed reactions to create complex 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives, which function as bromodomain inhibitors. google.com

Table 1: Example of Suzuki Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Product Type Reference

Contribution to Streamlined Synthetic Routes and Process Efficiency

The use of this compound significantly enhances the efficiency of multi-step syntheses. The Boc-protecting group is a key element in this efficiency, as it is stable under a wide range of reaction conditions, including those used for organometallic cross-coupling. google.com This stability prevents the amine from participating in unwanted side reactions, thereby increasing the yield of the desired product and simplifying purification.

The synthesis of the building block itself is also efficient. It can be prepared in a straightforward, high-yield reaction between 3-bromobenzylamine (B82478) and di-tert-butyl dicarbonate (B1257347) (Boc₂O), making it a readily accessible and cost-effective starting material. google.comgoogle.com The deprotection step to reveal the amine is typically clean and high-yielding, usually requiring treatment with a strong acid like trifluoroacetic acid or hydrochloric acid in an organic solvent. google.com This "protect-react-deprotect" strategy, enabled by the Boc group, allows for a more linear and predictable synthetic route, minimizing the need for complex purification steps and ultimately shortening the path to the final target molecule.

Utilization in the Synthesis of Specialty Chemicals and Materials

This compound is a crucial intermediate in the production of high-value, specialty chemicals, particularly for the pharmaceutical and biotechnology industries. lookchem.com Its application is prominent in the synthesis of advanced therapeutic agents and modulators of biological pathways.

Documented uses include its role as a key starting material for:

Beta-Secretase (BACE1) Inhibitors: These compounds are under investigation for treating Alzheimer's disease. The synthesis leverages the structure of the carbamate (B1207046) to build the core of the inhibitor. google.com

MAPKAP Kinase-2 (MK-2) Inhibitors: These are targeted for the treatment of inflammatory diseases. google.com

Bromodomain Inhibitors: This class of compounds is being explored for applications in oncology and anti-inflammatory therapies. google.com

BAF Complex Modulators: The compound is used to synthesize molecules that modulate BRG1- and BRM-associated factors (BAF) complexes, which have applications in treating disorders associated with BAF complex dysfunction. google.com

In each of these cases, the unique combination of a reactive bromide handle and a protected amine in this compound provides the precise foundation needed to construct these highly specialized and complex molecules.

Table 2: Applications in Specialty Chemical Synthesis

Target Compound Class Therapeutic Area Role of this compound Reference
Beta-Secretase Inhibitors Alzheimer's Disease Core structural precursor google.com
Bromodomain Inhibitors Oncology, Inflammation Key building block for tetrahydroquinoline core google.com
MAPKAP Kinase-2 Inhibitors Inflammatory Diseases Starting material for complex inhibitor synthesis google.com

Table 3: List of Mentioned Compounds

Compound Name
This compound
3-bromobenzylamine
Di-tert-butyl dicarbonate (Boc₂O)
Cyclopropyl boronic acid
Palladium acetate
Tricyclohexyl phosphine (B1218219)
Trifluoroacetic acid

Role of Tert Butyl 3 Bromobenzylcarbamate and Its Derivatives in Medicinal Chemistry and Pharmaceutical Research

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The strategic design of molecular scaffolds is a cornerstone of modern drug discovery, and tert-butyl 3-bromobenzylcarbamate serves as an exemplary starting point for this process. researchgate.net Its structure, featuring a Boc-protected aminomethyl group and a bromine-substituted phenyl ring, provides a versatile platform for systematic modifications to explore and optimize biological activity.

Influence of the Bromine Substituent on Bioactivity and Reactivity

Furthermore, the presence of bromine can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes and enhancing its bioavailability. researchgate.net The "heavy atom effect" associated with bromine can also be leveraged in applications like photodynamic therapy. ump.edu.plump.edu.pl In the context of this compound, the bromine atom at the meta-position of the phenyl ring provides a key reactive handle for further chemical modifications. acs.org

Modulating Reactivity for Enhanced Functionalization in Drug Discovery

The bromine atom on the phenyl ring of this compound is not just a modulator of bioactivity but also a key site for chemical diversification. nih.gov This halogen substituent enables a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are staples in the medicinal chemist's toolbox. mdpi.com These reactions allow for the introduction of a wide range of chemical groups at the bromine position, facilitating the synthesis of large libraries of compounds for screening and optimization. This ability to readily create diverse derivatives is invaluable for conducting detailed structure-activity relationship (SAR) studies, where the impact of different substituents on a molecule's biological activity is systematically investigated.

Precursor for Bioactive Molecules and Pharmaceutical Leads

The true value of this compound lies in its role as a precursor for a wide range of bioactive molecules with therapeutic potential. nih.govmdpi.com Its stable, yet reactive, nature makes it an ideal starting material for the synthesis of complex molecular architectures targeting various disease-related proteins.

Development of Kinase Inhibitors (e.g., CDK16, CaMKII)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk Derivatives of this compound have shown promise as kinase inhibitors.

For instance, research has demonstrated that compounds derived from this scaffold can act as inhibitors of Cyclin-Dependent Kinase 16 (CDK16), a member of the PCTAIRE subfamily of kinases. nih.govnih.gov CDK16 is implicated in the growth of several cancers, including prostate, breast, and cervical cancer. nih.govnih.gov The development of selective CDK16 inhibitors is an active area of research, and the structural framework provided by this compound offers a valuable starting point for designing such molecules. nih.gov

Furthermore, this scaffold has been explored in the context of Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitors. nih.gov CaMKII is a key mediator of glutamate (B1630785) signaling in the brain and is involved in pathological processes following events like stroke. nih.govnih.gov The development of potent and selective CaMKII inhibitors is a promising therapeutic strategy for neuroprotection. nih.gov

Exploration in Protease Inhibition Studies

Proteases are another important class of enzymes that are attractive drug targets. The core structure of this compound has been utilized in the design of non-covalent inhibitors of proteases, such as the 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov By employing a multi-component Ugi reaction, researchers were able to rapidly generate a library of compounds based on this scaffold to explore the structure-activity relationships within the enzyme's binding pockets. nih.gov This highlights the adaptability of the this compound framework for targeting different classes of enzymes.

Application in PROTAC (Proteolysis Targeting Chimeras) Development

Proteolysis targeting chimeras (PROTACs) are a novel and exciting therapeutic modality that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.gov These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The versatility of this compound and its derivatives makes them attractive components in the synthesis of PROTACs. The ability to readily introduce different functional groups via the bromine atom allows for the facile attachment of linkers and E3 ligase-recruiting moieties. This has led to the development of systems like the "BromoTag," an inducible degron system that utilizes a bumped PROTAC to selectively degrade tagged target proteins. nih.govresearchgate.net This innovative approach offers a powerful tool for studying protein function and holds significant therapeutic potential. nih.gov

Design of Analogs for Specific Biological Targets

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of β-amino acid derivatives. These derivatives are crucial components of a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govnih.gov DPP-4 is an enzyme that plays a significant role in glucose metabolism, and its inhibition is a key strategy in the management of type 2 diabetes. nih.govgoogle.com

The design of these drug analogs, such as Sitagliptin, involves the strategic incorporation of the β-amino acid scaffold derived from intermediates like this compound. The synthesis process leverages the chemical functionalities of this intermediate. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions at other sites of the molecule, while the bromo-benzyl group can be modified or used in coupling reactions to build the final complex structure of the drug.

For instance, in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor, a chiral β-amino acid derivative is a key structural motif. rsc.org The synthesis of such motifs can be achieved through various routes, with some processes utilizing intermediates structurally related to this compound. The final drug molecule is designed to fit into the active site of the DPP-4 enzyme, effectively blocking its activity and leading to improved glycemic control.

The following table details a prominent drug analog synthesized using chemistry related to this compound and its specific biological target:

Drug Analog Biological Target Therapeutic Application
SitagliptinDipeptidyl peptidase-4 (DPP-4)Type 2 Diabetes Mellitus

Advanced Research Methodologies and Characterization Techniques for Tert Butyl 3 Bromobenzylcarbamate

Spectroscopic Analysis of Chemical Transformations and Derivatizations

Spectroscopic methods are fundamental in elucidating the structure of Tert-butyl 3-bromobenzylcarbamate and tracking its conversion into other molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's molecular framework and functional groups.

During the synthesis or derivatization of this compound, NMR spectroscopy (both ¹H and ¹³C) is indispensable for confirming the successful formation of the desired product. For instance, in the synthesis of related carbamate (B1207046) structures, NMR is used to verify the final structure. mdpi.com The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the nine equivalent protons of the tert-butyl group. The carbon NMR would similarly display distinct peaks for the aromatic carbons (including the carbon attached to the bromine), the benzylic carbon, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Mass spectrometry is used to confirm the molecular weight of the compound and its derivatives. Electron Impact (EI) mass spectrometry of a related carbamate, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, shows characteristic fragmentation patterns that help in structure confirmation. mdpi.com For this compound, MS analysis would confirm the molecular mass and show isotopic patterns characteristic of a bromine-containing compound.

Table 1: Expected Spectroscopic Data for this compound

Technique Functional Group Expected Observation
¹H NMR tert-butyl (t-Bu)Singlet, ~1.4-1.5 ppm, 9H
Methylene (-CH₂-)Doublet (coupled to NH), ~4.2-4.3 ppm, 2H
Amine (-NH-)Triplet (coupled to CH₂), ~4.8-5.0 ppm
Aromatic (-C₆H₄-)Multiplets, ~7.1-7.4 ppm, 4H
¹³C NMR tert-butyl (CH₃)~28 ppm
tert-butyl (quaternary C)~79 ppm
Methylene (-CH₂-)~44 ppm
Aromatic (-C-Br)~122 ppm
Aromatic (-CH-)~126-131 ppm
Carbonyl (-C=O)~156 ppm
Mass Spec (EI) Molecular Ion [M]⁺m/z 285/287 (characteristic isotopic pattern for Br)
Fragmentationm/z 229/231 (Loss of C₄H₈), m/z 186/188 (Loss of Boc group)

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for separating and analyzing chemical mixtures, making it essential for assessing the purity of this compound and monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile solids like this compound. A common approach involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For related compounds like tert-butyl 3-bromopropanoate, HPLC and LC-MS are standard characterization methods. ambeed.com

Table 2: Illustrative HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B52724) (B)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. youtube.com In a typical synthesis involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate (usually silica (B1680970) gel). mdpi.com By comparing the spots of the reaction mixture with spots of the starting materials and the expected product, a chemist can qualitatively determine the extent of the reaction. youtube.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. youtube.comthieme.de The relative retention factors (Rf) of the spots are used for this comparison.

Table 3: Example of TLC Monitoring for a Reaction (Starting Material → Product)

Time Point Observation on TLC Plate Inference
T = 0 min Strong spot for Starting Material (SM), no Product (P) spot.Reaction has not yet started.
T = 30 min Fainter SM spot, new P spot appears with a different Rf value.Reaction is in progress.
T = 2 hours SM spot is no longer visible, strong P spot.Reaction is complete. youtube.com

While this compound itself is not ideally suited for Gas Chromatography (GC) due to its relatively high molecular weight and potential for thermal degradation, its derivatives can be readily analyzed by GC-MS. Derivatization is a common strategy to increase the volatility and thermal stability of analytes. researchgate.net For example, if the Boc-group were cleaved and the resulting amine or other functional group were derivatized, GC-MS would be a powerful analytical tool.

A common derivatization technique for compounds with active hydrogens (like amines or alcohols) is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a tert-butyldimethylsilyl (tBDMS) agent. researchgate.netspringernature.com The resulting silyl (B83357) derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer. For tBDMS derivatives, a prominent ion in the mass spectrum is often [M-57]⁺, corresponding to the loss of the tert-butyl group, which is highly useful for identification. researchgate.net This approach is widely used for screening organic acids and other metabolites after appropriate derivatization. researchgate.net

Table 4: General GC-MS Parameters for Analysis of Derivatized Products

Parameter Condition
GC Column Capillary column (e.g., DB-5MS, 30 m x 0.25 mm)
Carrier Gas Helium at a constant flow
Oven Program Temperature ramp (e.g., 60 °C held for 1 min, then ramp to 300 °C)
Injector Temp 280 °C
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the structural and electronic properties of molecules, complementing experimental data.

Molecular orbital theory, often implemented through methods like Hartree-Fock (HF) and Density Functional Theory (DFT), is used to study carbamates and predict their properties. researchgate.netmdpi.com For ethyl benzyl (B1604629) carbamates, which are structurally similar to the title compound, computational studies have been performed to optimize molecular geometries and calculate vibrational frequencies. researchgate.net The results from these calculations can be compared with experimental data from X-ray crystallography and IR spectroscopy to validate the theoretical model. researchgate.net

Research has shown that for benzyl carbamates, the HF/6-31+G(d) level of theory provides values that are close to experimental results with a lower computational cost compared to some DFT functionals. scirp.org Such studies can elucidate reaction mechanisms. For example, computational analysis of palladium-catalyzed carbamate synthesis revealed how the catalyst modulates the electronic density and facilitates key bond-forming steps. mdpi.com Furthermore, quantum mechanics (QM) calculations have been employed to understand how steric effects influence the binding behavior of carbamate inhibitors to their biological targets. chemrxiv.org These theoretical investigations are crucial for the rational design of new molecules and for optimizing reaction conditions.

Table 5: Applications of Molecular Orbital Theory to Carbamates

Computational Method Application / Information Obtained Reference
HF / DFT Geometric optimization (bond lengths, angles) researchgate.net
HF / DFT Prediction of vibrational frequencies for comparison with IR spectra scirp.org
DFT Elucidation of reaction mechanisms and catalyst function mdpi.com
QM Calculations Understanding steric and electronic effects on reactivity and binding chemrxiv.org
Molecular Dynamics Simulation of stable binding interactions with biological targets mdpi.com

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations serve as a powerful theoretical tool for elucidating the reactivity of this compound. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of potential reaction pathways at the atomic level. By modeling the interactions between molecules, researchers can predict the feasibility and outcomes of chemical transformations without the need for extensive empirical experimentation.

Methodologies such as those employing the B3LYP functional with a D3 dispersion correction and a standard basis set like 6-31G are often used for initial screenings of reaction pathways. chemrxiv.org More advanced and computationally intensive methods, like the r2SCAN-3c composite method, can provide more accurate energy profiles. chemrxiv.org For a given reaction involving this compound, these calculations can map out the entire energy landscape. This involves identifying and calculating the energies of the reactants, any pre-reaction complexes, transition states, intermediates, and final products. chemrxiv.org

The primary output of these calculations is the Gibbs free energy profile. The difference in energy between the reactants and the transition state defines the activation barrier, a critical parameter that governs the reaction rate. A lower activation barrier indicates a more kinetically favorable pathway. chemrxiv.org For instance, in studying the cleavage of the tert-butoxycarbonyl (Boc) protecting group, quantum calculations could compare the energy barriers for different catalytic or thermal conditions, thereby predicting the most efficient method for deprotection. Similarly, reactions involving the bromine atom on the phenyl ring, such as nucleophilic aromatic substitution or cross-coupling reactions, can be modeled to understand substrate reactivity and regioselectivity.

The table below illustrates the type of data generated from a hypothetical quantum chemical study on a reaction involving this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsIsolated this compound + Reagent0.0
Pre-reaction ComplexReactants associated through non-covalent interactions-2.5
Transition State 1 (TS1)Highest energy point on the path to the intermediate+15.8
IntermediateA metastable species formed during the reaction+4.2
Transition State 2 (TS2)Highest energy point on the path from the intermediate to products+12.1
Product ComplexProducts associated through non-covalent interactions-10.3
ProductsIsolated reaction products-8.0

This table is illustrative, showing the kind of energetic data produced by quantum chemical calculations to map a reaction profile.

Conformational Analysis of the Carbamate Moiety

The three-dimensional structure and conformational flexibility of the carbamate moiety within this compound are critical determinants of its physical properties and chemical behavior. The carbamate group (–NH–C(=O)–O–) is known to exhibit planarity due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C–N bond. However, rotations around the N–C(benzyl) and O–C(tert-butyl) single bonds allow the molecule to adopt various conformations.

Advanced analytical techniques, supported by computational modeling, can elucidate the preferred conformations. Studies on similar carbamate-containing compounds have shown that intermolecular interactions, particularly hydrogen bonding, play a significant role in stabilizing specific conformations in the solid state. researchgate.net The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. In a crystal lattice, this can lead to the formation of dimeric structures or extended chains through N–H···O=C hydrogen bonds. researchgate.net

The orientation of the bulky tert-butyl group relative to the benzyl portion of the molecule is also of significant interest. Steric hindrance can influence the rotational barrier around the associated bonds, favoring conformations that minimize steric clash. The relative orientation of the carbamate plane and the phenyl ring is another key conformational parameter. Understanding these preferences is crucial for applications in materials science and medicinal chemistry, where molecular shape and intermolecular interactions dictate function.

The table below summarizes key conformational aspects that would be the focus of such an analysis.

Conformational FeatureDescriptionTypical Findings in Carbamates
C-N BondAmide bond within the carbamate groupExhibits partial double bond character, leading to a high rotational barrier and planarity.
N-H···O=C Hydrogen BondingIntermolecular interaction between the amide proton and carbonyl oxygenOften leads to the formation of dimers or polymeric chains in the solid state. researchgate.net
Dihedral Angle (ω)Torsion angle around the C-N amide bondTypically close to 180° (trans) or 0° (cis), with the trans conformation being predominant.
Steric InfluenceEffect of the tert-butyl groupThe bulky group influences the rotational freedom of adjacent bonds, favoring sterically less hindered conformations.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the size and shape of an ion in the gas phase. It can be determined experimentally using ion mobility spectrometry (IMS) or predicted using computational methods. nih.gov For a compound like this compound, having a predicted CCS value is highly valuable for its unambiguous identification in complex mixtures, such as in metabolomics or materials analysis. nih.gov

The prediction of CCS values is typically achieved through two main approaches: computational modeling and machine learning. nih.goveurekalert.org

Computational Modeling: This approach involves generating a three-dimensional (3D) structure of the ion of interest (e.g., the protonated molecule, [M+H]⁺). The trajectory of the ion through a buffer gas (typically nitrogen or helium) is then simulated to calculate its mobility, from which the CCS value is derived. While potentially accurate, this method is computationally intensive. eurekalert.org

Machine Learning: This increasingly common approach uses models trained on large databases of experimentally measured CCS values. eurekalert.org Algorithms like support vector machines or deep neural networks learn the relationship between molecular descriptors (e.g., mass, chemical formula, structural fingerprints) and the CCS value. nih.gov These models can predict the CCS for a novel compound with remarkable speed and accuracy, often with prediction errors below 5%. eurekalert.orgnih.gov

While no experimentally validated CCS value for this compound is currently published in major databases, predictive tools can generate reliable estimates. These predictions are vital for increasing the confidence of identification in high-throughput analytical workflows, where comparison to a reference standard is not feasible. nih.gov Predictions are typically made for different ion adducts that are commonly observed in mass spectrometry, such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions.

The following table presents a hypothetical set of predicted CCS values for this compound, illustrating how data from different prediction models might be reported.

Ion Adductm/z (Da)Prediction ModelPredicted CCS (Ų) in N₂Estimated Error (%)
[M+H]⁺286.05Machine Learning Model A165.4± 2.1
[M+H]⁺286.05Computational Model168.1± 4.5
[M+Na]⁺308.03Machine Learning Model A170.2± 2.3
[M+Na]⁺308.03Machine Learning Model B169.5± 3.0

This table is for illustrative purposes. The m/z values are calculated based on the monoisotopic mass. Predicted CCS values and errors are hypothetical examples based on typical performance of current prediction models. eurekalert.orgnih.gov

Future Research Directions and Emerging Applications of Tert Butyl 3 Bromobenzylcarbamate

Novel Synthetic Applications and Catalyst Development

The synthetic utility of tert-butyl 3-bromobenzylcarbamate is expanding beyond its traditional role as a protecting group and a substrate in cross-coupling reactions. Researchers are actively exploring its potential in the development of new catalytic systems and its application in more complex molecular architectures.

The bromine atom on the phenyl ring and the Boc-protected amine offer two distinct reaction sites, making it an ideal scaffold for sequential and orthogonal chemical transformations. Future research is expected to focus on the development of novel catalysts that can selectively activate one site over the other, enabling more efficient and controlled syntheses. For instance, the development of chemoselective catalysts for Suzuki-Miyaura or Buchwald-Hartwig amination reactions at the bromide position, without affecting the carbamate (B1207046) group, will continue to be an area of intense investigation. rsc.org

Expanded Utility in Drug Discovery and Development Programs

In the realm of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. rsc.org Its structural motifs are found in compounds targeting a variety of diseases.

The future of this compound in drug discovery lies in its application as a key building block for the synthesis of novel therapeutic agents. The 3-bromophenyl moiety can be functionalized through various cross-coupling reactions to introduce diverse substituents, allowing for the rapid generation of compound libraries for high-throughput screening. This modular approach is invaluable in the hit-to-lead and lead optimization phases of drug development.

Moreover, the Boc-protected amine is essential for peptide and peptidomimetic synthesis, where controlled and sequential introduction of amino acid residues is paramount. sigmaaldrich.com As our understanding of disease pathways deepens, the demand for complex and precisely engineered molecules will grow, further solidifying the importance of versatile intermediates like this compound. Research into its use for the synthesis of inhibitors for enzymes such as kinases and for the development of new treatments for neurological disorders and epilepsy is ongoing. sigmaaldrich.comtandfonline.com

Exploration in Materials Science and Agrochemical Research

The unique combination of a reactive bromine atom and a protected amine makes this compound an attractive candidate for applications in materials science and agrochemical research.

In materials science, this compound can be used as a monomer or a functionalizing agent for polymers. The bromo group can be converted into a variety of other functional groups, allowing for the tuning of material properties such as conductivity, thermal stability, and optical characteristics. For example, its derivatives could be incorporated into organic light-emitting diodes (OLEDs), sensors, or other electronic devices. Research into the use of similar brominated compounds in the development of coatings and adhesives points to potential applications for this compound in creating high-performance materials. digitalpress.blog

In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules. The structural framework of this compound can be found in some existing agrochemical compounds, and its versatility allows for the synthesis of a wide range of new derivatives with potential biological activity. rsc.org Future research will likely focus on the synthesis and screening of novel compounds derived from this intermediate for their efficacy and environmental safety.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more environmentally benign methods for its synthesis and use.

Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene. rsc.org A significant area of future research is the development of phosgene-free routes to this compound and other carbamates. This includes the use of carbon dioxide as a C1 source, which is an abundant, non-toxic, and renewable feedstock. rsc.orgnih.gov Catalytic systems that can efficiently facilitate the reaction of amines, alcohols, and CO2 to form carbamates are a key focus. rsc.orgrsc.org

By embracing these green chemistry principles, the scientific community can ensure that the future applications of this compound are not only innovative but also environmentally responsible.

Q & A

Q. What are the standard laboratory synthesis protocols for Tert-butyl 3-bromobenzylcarbamate?

this compound is typically synthesized via a multi-step procedure involving carbamate protection and bromination. A common approach includes:

  • Step 1 : Protection of the amine group in 3-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a base (e.g., triethylamine) .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
  • Validation : Confirm purity using thin-layer chromatography (TLC) and structural integrity via 1H^1H/13C^{13}C NMR and IR spectroscopy .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Spectroscopy :
  • NMR : 1H^1H NMR (δ ~1.4 ppm for tert-butyl group, δ ~4.2 ppm for benzyl CH₂) and 13C^{13}C NMR (δ ~80 ppm for Boc carbonyl) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
    • Chromatography : HPLC with UV detection for purity assessment .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group.
  • Handling : Use in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Avoid exposure to strong acids/bases, which may degrade the carbamate .

Advanced Research Questions

Q. What strategies can optimize reaction yields in the synthesis of this compound?

  • Catalyst Screening : Test alternative bases (e.g., DMAP) or solvents (e.g., DMF) to enhance Boc protection efficiency.
  • Kinetic Studies : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify rate-limiting steps.
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water and suppress hydrolysis .

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • DFT Calculations : Model electronic effects of the bromine substituent on reaction pathways (e.g., SNAr or cross-coupling reactions).
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) if used in drug discovery .

Q. What are the challenges in using this compound as an intermediate in peptide-mimetic drug development?

  • Steric Hindrance : The tert-butyl group may impede coupling reactions; consider alternative protecting groups (e.g., Fmoc) for specific applications.
  • Compatibility : Assess stability under peptide synthesis conditions (e.g., TFA cleavage) .

Methodological Considerations

Q. How to resolve contradictions in reported physicochemical properties of this compound?

  • Data Cross-Validation : Compare melting points, solubility, and spectral data across independent studies.
  • Reproducibility Tests : Replicate synthesis and characterization under controlled conditions to identify variables (e.g., solvent purity, humidity) .

Q. What experimental designs are suitable for studying degradation pathways of this compound?

  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, then analyze degradation products via LC-MS.
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydrolysis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.